7-Methoxynaphthalen-1-ol chemical and physical properties
7-Methoxynaphthalen-1-ol chemical and physical properties
An In-Depth Technical Guide to 7-Methoxynaphthalen-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxynaphthalen-1-ol is a key bicyclic aromatic compound characterized by a naphthalene core substituted with hydroxyl and methoxy functional groups. This structure imparts a unique combination of physicochemical properties, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. Its significance is notably highlighted by its role as a precursor and impurity in the synthesis of the antidepressant agomelatine.[1][2] This guide provides a comprehensive overview of the essential chemical and physical properties of 7-Methoxynaphthalen-1-ol, offering a technical resource for professionals engaged in its synthesis, characterization, and application. We will delve into its structural attributes, physicochemical parameters, spectroscopic profile, and established protocols for its handling and analysis, grounding all claims in authoritative references to ensure scientific integrity.
Chemical Identity and Structural Elucidation
Proper identification is the cornerstone of all chemical research. 7-Methoxynaphthalen-1-ol is unambiguously identified by its CAS Registry Number, molecular formula, and IUPAC name, which collectively define its atomic composition and connectivity.
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IUPAC Name: 7-methoxynaphthalen-1-ol[3]
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Synonyms: 7-Methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene[2]
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CAS Number: 67247-13-6[3]
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Molecular Formula: C₁₁H₁₀O₂[3]
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Molecular Weight: 174.20 g/mol [3]
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Canonical SMILES: COC1=CC2=C(C=CC=C2O)C=C1[3]
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InChIKey: KUKJAAZDXZNNPD-UHFFFAOYSA-N[3]
The molecule consists of a naphthalene ring system where a hydroxyl group (-OH) is located at the C1 position and a methoxy group (-OCH₃) is at the C7 position. This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and intermolecular interactions, which are fundamental to its application in drug design. The phenolic hydroxyl group acts as a hydrogen bond donor, while the ether oxygen and the hydroxyl oxygen can both act as hydrogen bond acceptors.[3]
Physicochemical Properties: A Drug Development Perspective
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Significance in Drug Development |
| Melting Point | 122-124 °C[4] | Indicates purity and solid-state stability. A sharp melting range is a primary indicator of a pure crystalline solid, essential for consistent formulation. |
| Boiling Point | 336.7 ± 15.0 °C (Predicted)[4] | Relevant for purification by distillation under vacuum, though its high value suggests this is less common for this solid compound. |
| Water Solubility | 0.35 g/L (25 °C, Very slightly soluble)[2] | Low aqueous solubility is a common challenge in drug development. This value suggests that formulation strategies may be required to enhance bioavailability for oral administration. |
| Organic Solubility | Slightly soluble in Chloroform and Methanol.[5] | Provides options for reaction media, purification (e.g., recrystallization), and analytical sample preparation (e.g., for HPLC or NMR). |
| pKa | 9.50 ± 0.40 (Predicted)[5] | The predicted pKa is characteristic of a phenol. This value is crucial for understanding the ionization state of the molecule at physiological pH (approx. 7.4). At this pH, the hydroxyl group will be predominantly in its neutral, protonated form, which influences its ability to cross biological membranes. |
| LogP | 2.3 - 2.55[5][6] | The octanol-water partition coefficient (LogP) indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability, a desirable trait for orally administered drugs, aligning with Lipinski's Rule of Five. |
| Polar Surface Area | 29.5 Ų[3] | The Topological Polar Surface Area (TPSA) is a predictor of drug transport properties. A TPSA below 140 Ų is generally associated with good cell permeability. |
Synthesis and Purification Workflow
7-Methoxynaphthalen-1-ol is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Agomelatine.[1][7] Understanding its synthesis is vital for controlling impurity profiles. A common route involves the demethylation of 1,7-dimethoxynaphthalene.
Conceptual Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 7-Methoxynaphthalen-1-ol.
Protocol: Selective Demethylation of 1,7-Dimethoxynaphthalene
This protocol is a representative example based on common organic chemistry principles. Researchers should consult peer-reviewed literature for optimized conditions.
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Reaction Setup: Dissolve 1,7-dimethoxynaphthalene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add one equivalent of a demethylating agent, such as boron tribromide (BBr₃), dropwise to the cooled solution. The choice of one equivalent is critical for achieving selective mono-demethylation over di-demethylation.
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Reaction Monitoring: Allow the reaction to stir at low temperature and slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding methanol, followed by water, to decompose any excess reagent.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a light brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Methoxynaphthalen-1-ol.[4]
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Validation: Confirm the identity and purity of the final product using melting point analysis, NMR, and mass spectrometry.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. While a specific sourced spectrum for 7-methoxynaphthalen-1-ol is not available, a predicted profile can be inferred from its structure and data from similar naphthalenic compounds.[8][9]
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¹H NMR:
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Aromatic Protons (6H): Expect a series of doublets and triplets between δ 7.0 and 8.0 ppm, corresponding to the six protons on the naphthalene ring. The specific coupling patterns would allow for unambiguous assignment of each proton.
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Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm is characteristic of the -OCH₃ group.[10]
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the phenolic -OH.
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¹³C NMR:
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Aromatic Carbons (10C): Signals will appear in the δ 105-160 ppm region. The carbon attached to the hydroxyl group (C1) and the carbon attached to the methoxy group (C7) would be shifted downfield.
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Methoxy Carbon (1C): A signal around δ 55 ppm is expected for the methoxy carbon.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Expected Molecular Ion (M⁺): For C₁₁H₁₀O₂, the exact mass is 174.0681 g/mol .[3] A high-resolution mass spectrum should show a prominent peak at or very near this value.
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Fragmentation Pattern: Common fragmentation would involve the loss of a methyl group (-CH₃, 15 Da) from the methoxy moiety or the loss of a formyl radical (-CHO, 29 Da), leading to characteristic fragment ions.[3]
Applications in Research and Drug Development
The primary significance of 7-Methoxynaphthalen-1-ol in the pharmaceutical industry is its role as a key intermediate and potential impurity in the synthesis of Agomelatine.[2] Agomelatine is an antidepressant with a unique mechanism of action as a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT₂C receptor antagonist.[7]
The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[11][12] Therefore, derivatives of 7-Methoxynaphthalen-1-ol are of interest for developing novel therapeutic agents. Its structure could be modified to explore potential activities in areas such as:
Safety and Handling
As with any chemical, proper safety precautions are essential.
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Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[5]
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Toxicity: While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
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